molecular formula C15H20N2OS B8614383 3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propan-1-ol

3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propan-1-ol

Cat. No.: B8614383
M. Wt: 276.4 g/mol
InChI Key: MRHADSOJBVSLJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propan-1-ol is a chemical compound that features a benzo[b]thiophene ring attached to a piperazine moiety, which is further linked to a propanol group

Properties

Molecular Formula

C15H20N2OS

Molecular Weight

276.4 g/mol

IUPAC Name

3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propan-1-ol

InChI

InChI=1S/C15H20N2OS/c18-11-2-6-16-7-9-17(10-8-16)14-3-1-4-15-13(14)5-12-19-15/h1,3-5,12,18H,2,6-11H2

InChI Key

MRHADSOJBVSLJI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCO)C2=C3C=CSC3=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propan-1-ol typically involves the reaction of 4-benzo[b]thiophen-4-yl-piperazine with a suitable propanol derivative under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like ethanol, followed by heating and refluxing to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propan-1-ol involves its interaction with specific molecular targets. It may act as an agonist or antagonist at various receptors, including dopamine and serotonin receptors. The compound’s effects are mediated through the modulation of these pathways, leading to changes in neurotransmitter levels and receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propan-1-ol is unique due to its specific propanol linkage, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. This uniqueness can influence its efficacy and safety profile in therapeutic applications .

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